molecular formula C13H18F2O B177908 1,2-Difluoro-3-(heptyloxy)benzene CAS No. 122265-84-3

1,2-Difluoro-3-(heptyloxy)benzene

Cat. No.: B177908
CAS No.: 122265-84-3
M. Wt: 228.28 g/mol
InChI Key: DTLNCGIPFFKTFC-UHFFFAOYSA-N
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Description

1,2-Difluoro-3-(heptyloxy)benzene is an organic compound with the molecular formula C13H18F2O It consists of a benzene ring substituted with two fluorine atoms at the 1 and 2 positions and a heptyloxy group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Difluoro-3-(heptyloxy)benzene can be synthesized through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. The reaction conditions are generally mild and functional group tolerant, making it a popular choice for synthesizing complex organic molecules .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring that it meets the required purity and quality standards .

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-3-(heptyloxy)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Organoboron Compounds: Utilized in Suzuki–Miyaura coupling.

    Oxidizing and Reducing Agents: Employed in redox reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while coupling reactions typically produce biaryl compounds.

Scientific Research Applications

1,2-Difluoro-3-(heptyloxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-difluoro-3-(heptyloxy)benzene involves its interaction with specific molecular targets and pathways. The fluorine atoms and the heptyloxy group contribute to its unique chemical reactivity, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Difluoro-3-(heptyloxy)benzene is unique due to the specific positioning of its substituents, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1,2-difluoro-3-heptoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2O/c1-2-3-4-5-6-10-16-12-9-7-8-11(14)13(12)15/h7-9H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLNCGIPFFKTFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=C(C(=CC=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30614412
Record name 1,2-Difluoro-3-(heptyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30614412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122265-84-3
Record name 1,2-Difluoro-3-(heptyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30614412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantities: 1-bromoheptane (46.6 g, 0.26 mol), potassium carbonate (70 g, 0.5 mol) and compound from Example 37 (31.2 g, 0.24 mol). The experimental procedure was as described in Example 38.
Quantity
46.6 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step Two
Quantity
31.2 g
Type
reactant
Reaction Step Three

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